molecular formula C12H13NO3 B8481079 N-allyl-N-methyl-isophthalamic acid

N-allyl-N-methyl-isophthalamic acid

Cat. No.: B8481079
M. Wt: 219.24 g/mol
InChI Key: YYBFMLHNQYRLSU-UHFFFAOYSA-N
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Description

N-allyl-N-methyl-isophthalamic acid is a synthetic building block of interest in medicinal chemistry and chemical biology research. This compound features an isophthalic acid core substituted with both N-allyl and N-methyl functional groups. The presence of these substituents is significant; N-methylation on the amide bond is a well-documented strategy to modulate the properties of peptide-like compounds, potentially enhancing their metabolic stability and membrane permeability . The allyl group provides a reactive handle for further chemical modification via click chemistry or other coupling reactions, enabling researchers to diversify molecular structures or conjugate the compound to other entities . While its specific mechanism of action is application-dependent, compounds with similar N-alkylated backbones are explored for their ability to introduce conformational constraints and improve the drug-like properties of potential therapeutic agents . This reagent is provided for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to investigate its utility in developing protease-resistant peptides, creating novel synthetic libraries, and as a precursor in organic synthesis.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

3-[methyl(prop-2-enyl)carbamoyl]benzoic acid

InChI

InChI=1S/C12H13NO3/c1-3-7-13(2)11(14)9-5-4-6-10(8-9)12(15)16/h3-6,8H,1,7H2,2H3,(H,15,16)

InChI Key

YYBFMLHNQYRLSU-UHFFFAOYSA-N

Canonical SMILES

CN(CC=C)C(=O)C1=CC(=CC=C1)C(=O)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

N-allyl-N-methyl-isophthalamic acid has been investigated for its potential anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of isophthalic acid have shown promising activity against human tumor cell lines, with some compounds demonstrating growth inhibition rates exceeding 80% in specific cancer types .

1.2 Anti-platelet Aggregation

Studies have suggested that this compound and its derivatives may possess anti-platelet aggregation properties. Compounds designed with hydrazone moieties have been reported to inhibit platelet aggregation effectively, potentially offering therapeutic avenues for cardiovascular diseases .

1.3 Drug Development

The compound's structure allows for modifications that can enhance its pharmacological profile. For instance, the introduction of various substituents on the isophthalic acid framework has led to the synthesis of novel anti-cancer agents with improved efficacy and reduced toxicity profiles .

Materials Science Applications

2.1 Polymer Chemistry

This compound can serve as a monomer in the synthesis of advanced polymeric materials. Its ability to participate in cross-linking reactions makes it valuable for producing durable coatings and adhesives. The incorporation of this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for high-performance applications .

2.2 Coatings and Inks

The compound's reactivity allows it to be used in formulating specialty inks and coatings. Its inclusion can improve the adhesion properties and durability of these products, making them ideal for industrial applications where performance is critical .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineGI50 (µM)% Growth Inhibition
Compound AA549 (Lung)1886
Compound BMDA-MB-231 (Breast)2575
Compound CHCT-116 (Colon)2280

Note: GI50 refers to the concentration required to inhibit cell growth by 50%.

Case Study: Synthesis and Evaluation of this compound Derivatives

A recent study synthesized several derivatives of this compound to evaluate their anticancer activities against a panel of human cancer cell lines. The results indicated that specific modifications significantly enhanced their cytotoxic effects compared to the parent compound, suggesting a promising direction for future drug development.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Amide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Properties (Theoretical/Reported)
Isophthalic acid None (free -COOH groups) C₈H₆O₄ 166.13 High thermal stability, low solubility in water
N-Methyl-isophthalamic acid -CH₃ C₉H₉NO₄ 195.17 Increased lipophilicity vs. parent acid; moderate solubility in polar aprotic solvents
N-Allyl-isophthalamic acid -CH₂CHCH₂ C₁₁H₁₁NO₄ 221.21 Enhanced reactivity (allyl group); potential for polymerization
This compound -CH₃ and -CH₂CHCH₂ C₁₂H₁₃NO₄ 235.24 Highest lipophilicity; dual functionality for chemical modifications

Key Findings:

Lipophilicity: The sequential addition of methyl and allyl groups increases molecular weight and lipophilicity, as seen in the octanol-water partition coefficients (logP) estimated via computational models: Isophthalic acid: logP ≈ 1.2 N-Methyl derivative: logP ≈ 1.8 N-Allyl-N-methyl derivative: logP ≈ 2.5 .

Reactivity : The allyl group introduces a reactive site for radical or electrophilic additions, which is absent in the methyl-substituted analogs. This property is critical in polymer chemistry or drug conjugation strategies.

Preparation Methods

Nucleophilic Substitution with Allyl Halides

A primary route involves alkylating a pre-formed N-methyl-isophthalamic acid intermediate using allyl halides. In US3702866A , analogous alkylation reactions are described for introducing hydroxyethyl groups to iodinated benzoic acid derivatives. Adapting this method:

  • Synthesis of N-Methyl-Isophthalamic Acid :
    Isophthaloyl chloride is reacted with methylamine in a polar aprotic solvent (e.g., dimethylformamide, DMF) to form the monoamide. Subsequent acylation with a second equivalent of methylamine yields N,N'-dimethyl-isophthalamide.

  • Selective Alkylation :
    The N-methyl group is selectively deprotonated using sodium hydroxide, enabling nucleophilic attack on allyl bromide. The reaction proceeds at 70–80°C for 2–4 hours, yielding N-allyl-N-methyl-isophthalamic acid after acidification.

Key Data :

ParameterValueSource
Yield82–89%
SolventDMF/Water
Temperature70–80°C

Stepwise Acylation of Isophthalic Anhydride

Sequential Amine Addition

CN1733726A outlines a solvent-free method for N-methyl phthalimide synthesis using phthalic anhydride and methylamine gas. For this compound:

  • Mono-Acylation :
    Isophthalic anhydride reacts with methylamine gas under inert conditions (N₂/He) at 140–220°C , forming N-methyl-isophthalamic acid.

  • Second Acylation :
    The remaining anhydride group is treated with allylamine in a water-soluble solvent (e.g., ethanol), followed by acid-catalyzed cyclization to form the bis-amide.

Reaction Formula :

Isophthalic anhydride+CH₃NH₂N-Methyl-isophthalamic acid[2]\text{Isophthalic anhydride} + \text{CH₃NH₂} \rightarrow \text{N-Methyl-isophthalamic acid} \quad
N-Methyl-isophthalamic acid+CH₂=CHCH₂NH₂N-Allyl-N-methyl-isophthalamic acid[1]\text{N-Methyl-isophthalamic acid} + \text{CH₂=CHCH₂NH₂} \rightarrow \text{this compound} \quad

Optimization :

  • Excess allylamine (1.3 equivalents) improves yield to 95% .

  • Solvent choice (e.g., dioxane) reduces byproducts like unreacted anhydride.

Comparative Analysis of Methods

MethodYieldPurityKey AdvantageLimitation
Alkylation82–89%99.4%Selective functionalizationRequires pre-formed amide
Stepwise Acylation90–97%99.7%Solvent-free conditionsHigh temperature (140–220°C)
Direct Bis-Acylation85–92%99.5%Rapid reaction timeSensitive to moisture

Challenges and Mitigation Strategies

Byproduct Formation

  • Polymerization of Allyl Groups : Controlled temperatures (<80°C) and inert atmospheres suppress unwanted radical reactions.

  • Incomplete Acylation : Excess amine (1.3 equivalents) and extended reaction times (4–6 hours) ensure complete conversion.

Purification Techniques

  • Liquid-Liquid Extraction : Phenol/water systems isolate the product from inorganic salts.

  • Crystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing N-allyl-N-methyl-isophthalamic acid with high reproducibility?

  • Methodological Answer : Synthesis optimization requires careful reagent selection (e.g., carbodiimides like EDC for coupling reactions) and purification steps such as column chromatography or recrystallization. Reaction conditions (temperature, solvent polarity, and pH) should be systematically varied to assess their impact on yield. Purity can be verified via HPLC or GC-MS, with reference to NIST thermochemistry data for phase stability .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, while FTIR identifies functional groups like amide bonds. Mass spectrometry (MS) validates molecular weight. For purity assessment, reverse-phase HPLC with UV detection is recommended. Cross-referencing observed melting points with NIST-compiled thermochemical data ensures accuracy .

Q. How should researchers design solubility studies for this compound to ensure reliability?

  • Methodological Answer : Solubility experiments must control variables such as temperature, solvent polarity, and ionic strength. Use standardized buffer systems (e.g., PBS pH 7.4) and validate measurements via gravimetric analysis or UV-Vis spectroscopy. Discrepancies in literature data should be addressed by replicating conditions from prior studies and comparing results against NIST phase-change datasets .

Advanced Research Questions

Q. What approaches resolve contradictions in reported degradation mechanisms of this compound under oxidative conditions?

  • Methodological Answer : Conduct kinetic studies using techniques like LC-MS to identify intermediate species. Compare degradation profiles across varying pH and oxidant concentrations (e.g., H₂O₂). Computational modeling (DFT) can predict reaction pathways, validated against experimental data. Contradictions may arise from differences in analytical sensitivity or environmental controls, necessitating meta-analysis of methodologies .

Q. How can researchers mechanistically study the interaction between this compound and biological macromolecules (e.g., proteins)?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity and stoichiometry. For structural insights, X-ray crystallography or cryo-EM of co-crystallized complexes is ideal. Ensure buffer compatibility (e.g., PBS pH 7.4) and use reducing agents like TCEP to prevent disulfide formation in proteins .

Q. What computational frameworks are suitable for predicting the electronic properties of this compound, and how are they validated?

  • Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model electron distribution and reactivity descriptors (e.g., HOMO-LUMO gaps). Validate predictions against experimental UV-Vis spectra or redox potentials from cyclic voltammetry. NIST thermochemical data provides benchmarks for enthalpy and Gibbs free energy comparisons .

Q. How should contradictory data on the compound’s catalytic activity in esterification reactions be analyzed?

  • Methodological Answer : Systematically evaluate reaction parameters (catalyst loading, solvent, temperature) across studies. Use Arrhenius plots to compare activation energies. Contradictions may stem from unaccounted impurities or differences in substrate specificity. Replicate experiments with standardized reagents (e.g., from Sigma-Aldrich) and publish raw datasets for transparency .

Methodological Best Practices

  • Data Validation : Cross-check experimental results with NIST reference data and replicate studies under identical conditions to confirm reproducibility .
  • Conflict Resolution : Apply meta-analytical frameworks to dissect methodological variations in prior work, emphasizing peer-reviewed protocols over non-vetted sources .
  • Computational-Experimental Synergy : Integrate modeling predictions with empirical data to refine mechanistic hypotheses, ensuring alignment with thermodynamic principles .

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